molecular formula C31H23N3O9S B14671353 [3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate CAS No. 35867-92-6

[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B14671353
CAS No.: 35867-92-6
M. Wt: 613.6 g/mol
InChI Key: ZMECLRDADXQQLE-UHFFFAOYSA-N
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Description

[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines benzoyloxy groups, a thiazolopyrimidine core, and an oxolane ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the oxolane ring and benzoyloxy groups. Common reagents used in these reactions include benzoyl chloride, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for studying cellular processes and identifying molecular targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit bioactivity against certain diseases, making it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of [3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting or modulating their activity. This interaction can trigger specific signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate: shares similarities with other thiazolopyrimidine derivatives and oxolane-containing compounds.

    Thiazolopyrimidine derivatives: These compounds have a similar core structure and exhibit comparable reactivity and biological activity.

    Oxolane-containing compounds:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct reactivity and bioactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

35867-92-6

Molecular Formula

C31H23N3O9S

Molecular Weight

613.6 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H23N3O9S/c35-25-22-27(44-17-32-22)34(31(39)33-25)26-24(43-30(38)20-14-8-3-9-15-20)23(42-29(37)19-12-6-2-7-13-19)21(41-26)16-40-28(36)18-10-4-1-5-11-18/h1-15,17,21,23-24,26H,16H2,(H,33,35,39)

InChI Key

ZMECLRDADXQQLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C4=C(C(=O)NC3=O)N=CS4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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